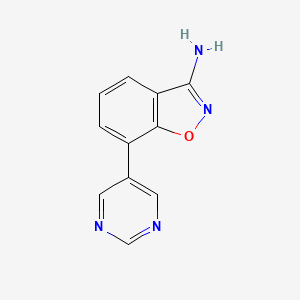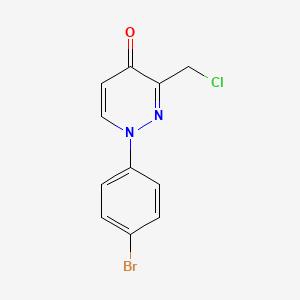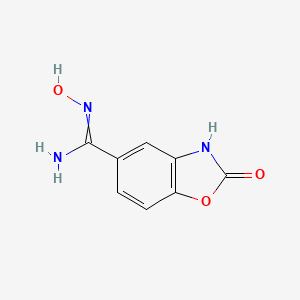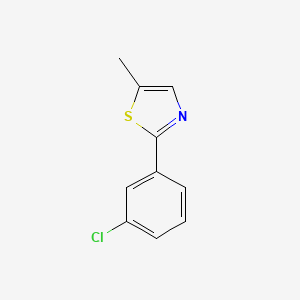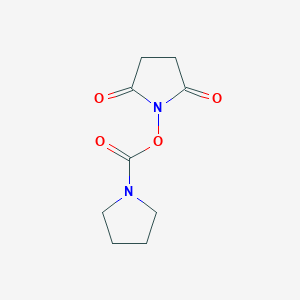
Pyrimidine, 4-(1-aziridinyl)-6-chloro-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an aziridine group, a chlorine atom, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aziridine Group: The aziridine group can be introduced via a nucleophilic substitution reaction, where an aziridine derivative reacts with a halogenated pyrimidine intermediate.
Chlorination and Methylthio Substitution: The chlorine and methylthio groups are introduced through electrophilic substitution reactions, often using reagents like thionyl chloride and methylthiol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA crosslinks.
Biological Research: Used as a tool to study enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the formation of DNA crosslinks, which inhibit DNA replication and transcription. This is facilitated by the aziridine group, which can form covalent bonds with nucleophilic sites on DNA. The chlorine and methylthio groups may also contribute to the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Mitomycin C: Another aziridine-containing compound used as a chemotherapeutic agent.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Uniqueness: 4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other aziridine-containing compounds.
This detailed overview provides a comprehensive understanding of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H8ClN3S |
|---|---|
Molekulargewicht |
201.68 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3S/c1-12-7-9-5(8)4-6(10-7)11-2-3-11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
YNRJCAXQTCRIEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=N1)Cl)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


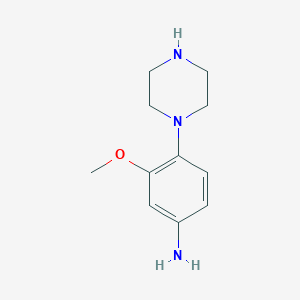
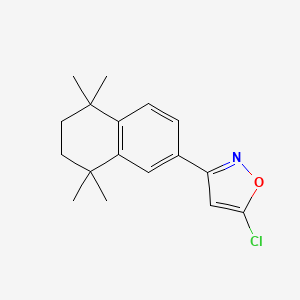
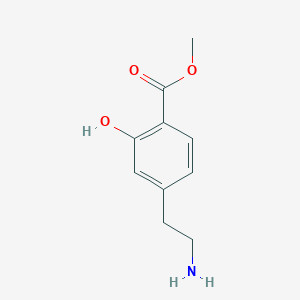
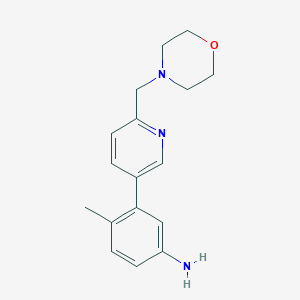
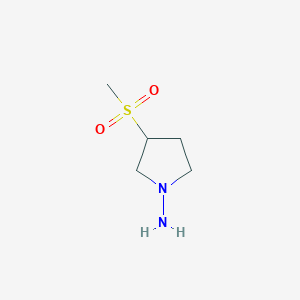

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
